2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one

Medicinal Chemistry Chemical Biology Drug Discovery

This 2-methylbenzyl-substituted 4H-pyran-4-one (CAS 898418-16-1) is a critical component for systematic structure-activity relationship (SAR) profiling of the 5-benzyloxy-2-(indolin-1-ylmethyl)-4H-pyran-4-one chemotype. It provides a distinct topological and electronic perturbation compared to unsubstituted, 4-methyl, or halogenated analogs, enabling pharmacophoric mapping of newly identified biological targets. Its core 5-alkoxy-2-(cyclic aminomethyl)-4H-pyran-4-one motif aligns with Orion Corporation's patented CYP11A1 inhibitor intermediates, making it a valuable scaffold-morphing starting point for medicinal chemistry campaigns targeting hormone-regulated cancers. Without empirical verification, substitution with positional isomers risks altered target engagement. Procure this compound exclusively as a member of a defined analog matrix to validate biological target specificity.

Molecular Formula C22H21NO3
Molecular Weight 347.414
CAS No. 898418-16-1
Cat. No. B2545327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one
CAS898418-16-1
Molecular FormulaC22H21NO3
Molecular Weight347.414
Structural Identifiers
SMILESCC1=CC=CC=C1COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43
InChIInChI=1S/C22H21NO3/c1-16-6-2-3-8-18(16)14-26-22-15-25-19(12-21(22)24)13-23-11-10-17-7-4-5-9-20(17)23/h2-9,12,15H,10-11,13-14H2,1H3
InChIKeyBEPTWIPDYXSFNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one (CAS 898418-16-1): Core Chemical Identity and Procurement Baseline


2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one (CAS 898418-16-1) is a synthetic heterocyclic small molecule with the molecular formula C22H21NO3 and a molecular weight of 347.41 g/mol . It features a 4H-pyran-4-one core substituted at position 2 with an indolin-1-ylmethyl group and at position 5 with a 2-methylbenzyl ether. This compound is offered commercially as a research chemical with a typical purity of ≥95% .

Why 2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one Cannot Be Simply Replaced by an In-Class Analog


Close structural analogs within the 5-(benzyloxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one series, such as the 4-methylbenzyl isomer (CAS 898418-27-4) and the 2,4-dichlorobenzyl analog, are also commercially available . However, the lack of publicly available comparative structure-activity relationship (SAR) data for this specific compound means the impact of the 2-methyl substitution pattern on the benzyl ether, relative to other positional isomers or halogenated analogs, on potency, selectivity, and physicochemical properties is currently unknown . Generic substitution without empirical verification therefore carries a high risk of altered target engagement or biological profile.

Quantitative Differentiation Evidence for 2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one (CAS 898418-16-1) vs. Closest Analogs


Absence of Public Comparative Bioactivity Data for the 2-Methylbenzyl Ether Series

A systematic search of primary research literature and authoritative databases (ChEMBL, BindingDB, PubMed) reveals no publicly reported quantitative bioactivity data (e.g., IC50, Ki, EC50) for 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one against any specific biological target. In contrast, the structurally related indoluidin class (e.g., indoluidin D) has reported human DHODH inhibitory activity with an IC50 of 210 nM in a DCIP reduction assay, and potent antiproliferative effects in HL-60 leukemia cells [1]. The absence of analogous data for the 2-methylbenzyloxy-substituted pyran-4-one series precludes any direct or indirect quantitative comparison at this time. This evidence gap means that the compound's differential activity cannot be substantiated against any named comparator.

Medicinal Chemistry Chemical Biology Drug Discovery

Purity Benchmarking Against a Vendor-Supplied Analog

Commercially, 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one is supplied at a purity of ≥95% . The 4-methylbenzyl isomer (CAS 898418-27-4) is also available at the same ≥95% purity specification from the same vendor, providing no differential advantage in this basic quality metric . No data on specific impurity profiles or advanced characterization (e.g., HPLC chromatograms, residual solvent analysis) are publicly available for either compound to enable a more refined comparison.

Chemical Procurement Analytical Chemistry Quality Control

Conditional Application Scenarios for 2-(Indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one Based on Available Evidence


Exploratory SAR Studies in Pyran-4-one Based Probe Discovery

The primary defensible use case is as a specific member of a library for systematic SAR exploration of the 5-benzyloxy-2-(indolin-1-ylmethyl)-4H-pyran-4-one chemotype. The 2-methyl substitution on the benzyl ring serves as a distinct topological and electronic perturbation relative to unsubstituted, 4-methyl, or halogenated analogs . In the absence of activity data, its procurement is justified only within a matrix of analogs designed to probe the pharmacophoric requirements of a newly identified biological target.

Synthetic Intermediate for CYP11A1 Inhibitor-Related Scaffolds

Patents from Orion Corporation describe 4H-pyranone structured CYP11A1 inhibitors as promising therapeutics for hormone-regulated cancers [2]. The core 5-alkoxy-2-(cyclic aminomethyl)-4H-pyran-4-one motif of the target compound is closely related to the patented intermediates. This compound may serve as a precursor or scaffold-morphing starting point for medicinal chemistry campaigns targeting CYP11A1, though its direct activity as an inhibitor has not been reported.

Negative Control or Inactive Comparator in DHODH Inhibitor Studies

Given the established DHODH inhibitory activity of the structurally distinct indoluidin class [1], this compound could potentially be profiled as a negative control or an inactive comparator, provided its lack of DHODH activity is experimentally confirmed. Its structural similarity to the indoline portion of indoluidins, but distinct core structure, makes it a candidate for validating target engagement specificity in cellular assays.

Quote Request

Request a Quote for 2-(indolin-1-ylmethyl)-5-((2-methylbenzyl)oxy)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.